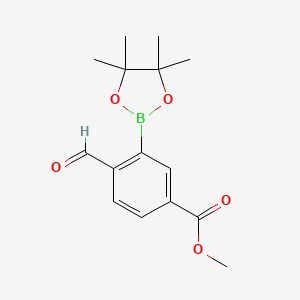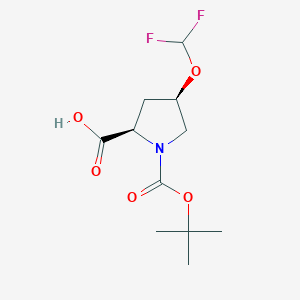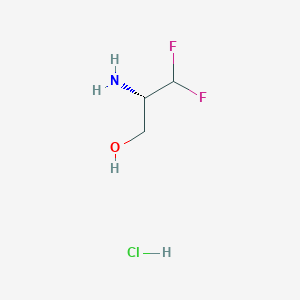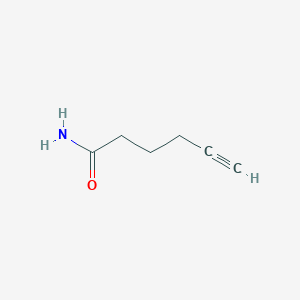
N3,N3,N6,N6-tetraphenyl-9H-carbazole-3,6-diamine
Descripción general
Descripción
N3,N3,N6,N6-tetraphenyl-9H-carbazole-3,6-diamine is a useful research compound. Its molecular formula is C36H27N3 and its molecular weight is 501.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality N3,N3,N6,N6-tetraphenyl-9H-carbazole-3,6-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N3,N3,N6,N6-tetraphenyl-9H-carbazole-3,6-diamine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Memory Characteristics in Polyimides
N3,N3,N6,N6-tetraphenyl-9H-carbazole-3,6-diamine is used in the synthesis of novel polyimides, demonstrating memory characteristics. These polyimides exhibit excellent thermal stability and are used in resistive switching devices with flash type memory capability and write-once-read-many-times memory capability (Zhao et al., 2016).
Perovskite Solar Cells
In the field of perovskite solar cells, N3,N3,N6,N6-tetraphenyl-9H-carbazole-3,6-diamine serves as a peripheral group in a compound used as a hole-transport material. This enhances intermolecular dipole-dipole interaction and facilitates hole extraction and transport, leading to improved efficiency in planar perovskite solar cells (Ji et al., 2019).
Electrical Conductivity Switching
This compound also plays a role in the synthesis of soluble aromatic polyimides, which demonstrate tristable electrical conductivity switching and non-volatile memory effects. These materials exhibit remarkable thermal stability and organo-solubility (Zhao et al., 2016).
Thermally Activated Delayed Fluorescence
In the synthesis of color-tunable and high-efficiency thermally activated delayed fluorescence (TADF) emitters, this compound is attached to a dibenzo[a,c]phenazine-2,7-dicarbonitrile acceptor unit. This leads to red-shifted emission in the visible spectrum, useful in OLEDs and other light-emitting applications (Kothavale et al., 2020).
OLEDs and Electronic Devices
N3,N3,N6,N6-tetraphenyl-9H-carbazole-3,6-diamine is utilized in the development of materials for organic light-emitting diodes (OLEDs) and other electronic devices. Its role in enhancing the performance of these devices is significant, offering potential in advanced electronic and photonic technologies (Mayder et al., 2020).
Propiedades
IUPAC Name |
3-N,3-N,6-N,6-N-tetraphenyl-9H-carbazole-3,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H27N3/c1-5-13-27(14-6-1)38(28-15-7-2-8-16-28)31-21-23-35-33(25-31)34-26-32(22-24-36(34)37-35)39(29-17-9-3-10-18-29)30-19-11-4-12-20-30/h1-26,37H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDKWMINSMJKPRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC4=C(C=C3)NC5=C4C=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC=C7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H27N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-(benzyloxy)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B8226770.png)


![Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate](/img/structure/B8226781.png)





